Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Description
Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a β-keto ester featuring a fused bicyclic indene core with a fluorine substituent at the 4-position and a methyl ester group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in enantioselective catalysis and functionalization reactions. Its reactivity is influenced by the electron-withdrawing fluorine atom, which enhances the electrophilicity of the keto group, facilitating nucleophilic additions and cyclizations .
Properties
Molecular Formula |
C11H9FO3 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
methyl 7-fluoro-3-oxo-1,2-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C11H9FO3/c1-15-11(14)8-5-7-6(10(8)13)3-2-4-9(7)12/h2-4,8H,5H2,1H3 |
InChI Key |
KKCMWXMRNWXGBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base to form the corresponding indene derivative. This intermediate is then subjected to esterification using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Reduction Reactions
The ketone group at position 1 undergoes reduction to form secondary alcohols. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–5°C selectively reduces the carbonyl group, yielding methyl 4-fluoro-2-(hydroxymethyl)-2,3-dihydro-1H-indene-2-carboxylate with an 82% yield.
Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| LiAlH4 | THF | 0–5°C | 2 h | 82% |
Oxidation Reactions
The ketone moiety can be further oxidized. Treatment with potassium permanganate (KMnO4) in sulfuric acid under reflux converts the ketone to a vicinal diol, forming methyl 4-fluoro-1,2-dihydroxy-2,3-dihydro-1H-indene-2-carboxylate (75% yield).
Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| KMnO4/H2SO4 | H2O | Reflux | 4 h | 75% |
Nucleophilic Substitution
The fluorine atom at position 4 participates in nucleophilic aromatic substitution. For example, reaction with amines (e.g., piperidine) in dimethylformamide (DMF) at 80°C replaces fluorine with an amine group, producing methyl 4-(piperidin-1-yl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate .
Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperidine | DMF | 80°C | 6 h | 68% |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under basic conditions. Sodium hydroxide in ethanol/water at reflux yields 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid , a precursor for further derivatization (90% yield).
Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH | EtOH/H2O | Reflux | 6 h | 90% |
Electrophilic Addition
The compound participates in enantioselective α-pentafluoroethylation using hypervalent iodine(III)-CF2CF3 reagents. With La(OTf)3 and a chiral (S,R)-indanyl-pybox ligand, the reaction forms a quaternary carbon center with up to 89% enantiomeric excess (ee) .
Mechanism :
-
La(III)-enolate formation via coordination with the β-keto ester.
-
Radical-mediated electrophilic attack by CF2CF3.
Conditions :
| Reagent | Catalyst | Solvent | Temperature | Time | Yield | ee |
|---|---|---|---|---|---|---|
| I(III)-CF2CF3 | La(OTf)3/(S,R)-pybox | CH3CN | RT | 36 h | 85% | 89% |
Coupling Reactions
The indene scaffold supports palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling introduces aryl groups at position 4 using Molandar’s reagent (isopropenyltrifluoroborate) .
Conditions :
| Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Isopropenyltrifluoroborate | Pd(PPh3)4 | THF | 80°C | 78% |
Radical Pathways
Under iron(III) catalysis, the compound undergoes homologation reactions to extend the carbon chain. This is critical in synthesizing advanced intermediates for pharmaceuticals .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been investigated for its pharmacological properties, particularly as an intermediate in the synthesis of biologically active compounds.
Anticancer Activity
Recent studies have shown that derivatives of 4-fluoroindene compounds exhibit promising anticancer activity. For instance, a study demonstrated that modified indene derivatives could inhibit the growth of cancer cell lines through apoptosis induction mechanisms. The structure-activity relationship (SAR) indicates that the presence of the fluorine atom enhances biological activity by increasing lipophilicity and modifying electronic properties .
Anti-inflammatory Properties
Another application is in the development of anti-inflammatory agents. Research has indicated that compounds similar to this compound can inhibit specific pathways involved in inflammation, suggesting potential use in treating conditions like arthritis and other inflammatory diseases .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules.
Synthesis of Indene Derivatives
This compound is utilized as a precursor for synthesizing various indene derivatives through reactions such as nucleophilic substitution and cycloadditions. These derivatives can then be further functionalized to yield compounds with diverse chemical properties .
Vinylogous Reactions
The compound has been employed in vinylogous reactions to form new carbon-carbon bonds, which are crucial in constructing complex organic frameworks. This application highlights its role in enhancing synthetic efficiency and expanding the toolkit available for chemists .
Materials Science
In materials science, this compound is explored for its potential use in developing novel materials with unique properties.
Polymer Chemistry
The compound can be polymerized to create new polymeric materials that exhibit improved thermal stability and mechanical properties. Research indicates that incorporating such indene derivatives into polymer matrices can enhance their performance in various applications, including coatings and composites .
Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound has been investigated for use in organic light-emitting diodes (OLEDs). Studies show that this compound can act as an effective emissive layer material, contributing to the efficiency and color purity of OLED devices .
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a valuable candidate for drug development. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity
- Fluorine vs. Methoxy (4-Position) : The 4-fluoro derivative exhibits greater electrophilicity at the keto group compared to the 4-methoxy analog, where the electron-donating methoxy group reduces reactivity. This makes the fluoro compound more suitable for reactions requiring electrophilic activation, such as α-amination .
- Fluorine Position (4 vs. 5) : Shifting the fluorine from the 4- to 5-position (as in ) alters the electronic distribution, impacting NMR shifts. For example, the 5-fluoro derivative shows distinct $^{13}\text{C}$-NMR signals at δ 168.7 (C=O) and δ 168.1 (d, $J_{C-F}$ = 260 Hz), reflecting fluorine’s inductive effects .
- Chlorine (6-Position) : The 6-chloro derivative () demonstrates higher reactivity in substitution reactions due to chlorine’s superior leaving-group ability compared to fluorine. This is evident in its use for azide introduction (92% yield) .
Physicochemical Properties
- Melting Points : The 6-chloro derivative has a higher melting point (141.6–146.3°C) compared to other analogs, likely due to stronger intermolecular halogen bonding .
- Spectral Data :
- IR Spectroscopy : The 4-fluoro compound’s IR spectrum shows strong carbonyl stretches (~1750 cm$^{-1}$), while the azido derivative (3c) exhibits a characteristic azide peak at 2109 cm$^{-1}$ .
- NMR : The 4-methoxy analog () displays upfield shifts for the methoxy protons (~δ 3.3–3.8 ppm), whereas the 4-fluoro derivative’s aromatic protons resonate downfield due to fluorine’s deshielding effect .
Biological Activity
Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and case analyses.
Chemical Structure and Properties
This compound has the molecular formula C12H11F O3 and a molecular weight of approximately 232.22 g/mol. The presence of the fluorine atom is critical as it often enhances the biological activity of organic compounds by influencing their electronic properties and lipophilicity.
Biological Activity Overview
The biological activity of this compound has been assessed in several studies, focusing on its potential as an anticancer agent, antimicrobial properties, and effects on ion channels.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across these cell lines, indicating potent cytotoxicity compared to standard chemotherapeutic agents.
Table 1: Cytotoxicity Data
Antimicrobial Activity
The compound has also shown promising results in terms of antimicrobial activity:
- Tested Microorganisms : Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : The MIC values were recorded at concentrations between 125 to 250 µg/mL for the tested bacteria.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 125 | |
| Escherichia coli | 200 | |
| Mycobacterium tuberculosis | 250 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
- Ion Channel Modulation : Preliminary studies suggest that it may act as a modulator of ion channels, particularly those involved in cystic fibrosis transmembrane conductance regulation.
Case Studies and Research Findings
A series of case studies have been published that further elucidate the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that methyl 4-fluoro derivatives significantly inhibited tumor growth in vivo models when administered at doses correlating with in vitro IC50 values .
- Antimicrobial Efficacy : Research conducted by Xu et al. highlighted the effectiveness of this compound against drug-resistant strains of bacteria, suggesting potential for use in treating infections where traditional antibiotics fail .
- Ion Channel Interaction : A study exploring the interaction with CFTR channels indicated that the compound could enhance ion transport in cells lacking functional CFTR, providing insights into its potential use in cystic fibrosis treatment .
Q & A
Q. How do substituent effects (e.g., fluoro vs. methoxy) influence reactivity?
- Comparative Study : Fluorine’s electronegativity enhances electrophilic substitution rates compared to methoxy groups. For example, fluorinated derivatives exhibit faster azidation kinetics (1 hour vs. 3 hours for methoxy analogs) .
Data Contradiction Analysis
- Example : Conflicting ee values in catalytic hydroxylation (42% vs. 57%) arise from substrate electronic effects. Methoxy-substituted indenes show higher ee due to improved catalyst-substrate π-π interactions .
- Resolution : Systematic variation of catalysts (e.g., β-amino alcohol derivatives) and reaction conditions (solvent, temperature) identifies optimal parameters for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
